molecular formula C13H14O2 B172565 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- CAS No. 108781-65-3

1-(6-Methoxynaphthalen-2-yl)ethanol, (+)-

Cat. No. B172565
M. Wt: 202.25 g/mol
InChI Key: OUVJWFRUESFCCY-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(6-Methoxynaphthalen-2-yl)ethanol, (+)-, also known as S-Naproxen alcohol, is a chiral building block that has been widely used in the synthesis of biologically active compounds. This compound has been extensively studied due to its potential applications in medicinal chemistry and drug discovery.

Mechanism Of Action

The mechanism of action of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- is not well understood. However, it has been suggested that this compound may act as a chiral auxiliary in the synthesis of biologically active compounds. It may also act as a precursor for the synthesis of other chiral building blocks.

Biochemical And Physiological Effects

There is limited information on the biochemical and physiological effects of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)-. However, studies have shown that this compound has low toxicity and is well-tolerated in animals. It has also been shown to have good pharmacokinetic properties, making it a promising candidate for drug development.

Advantages And Limitations For Lab Experiments

The advantages of using 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in lab experiments include its well-established synthesis method, low toxicity, and good pharmacokinetic properties. However, the limitations of using this compound include its limited solubility in water and the lack of understanding of its mechanism of action.

Future Directions

There are several future directions for the use of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in scientific research. These include:
1. The development of new chiral building blocks using 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- as a precursor.
2. The investigation of the mechanism of action of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in the synthesis of biologically active compounds.
3. The development of new drugs using 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- as a chiral building block.
4. The investigation of the pharmacokinetic properties of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in humans.
5. The investigation of the potential therapeutic applications of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in various diseases.
Conclusion:
In conclusion, 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- is a chiral building block that has been widely used in the synthesis of biologically active compounds. The synthesis method of this compound has been well-established, and it has shown promising pharmacokinetic properties. However, the mechanism of action of this compound is not well understood, and further research is needed to fully understand its potential applications in drug discovery.

Synthesis Methods

1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- can be synthesized by the reduction of 1-(6-methoxynaphthalen-2-yl)ethanone using sodium borohydride or lithium aluminum hydride. The resulting alcohol can be purified by recrystallization or column chromatography. The synthesis of this compound has been well-established and can be performed on a large scale.

Scientific Research Applications

1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- has been widely used as a chiral building block in the synthesis of biologically active compounds. It has been used to synthesize non-steroidal anti-inflammatory drugs (NSAIDs) such as naproxen, ibuprofen, and ketoprofen. It has also been used to synthesize antiviral, anticancer, and antifungal agents. The use of 1-(6-Methoxynaphthalen-2-yl)ethanol, (+)- in the synthesis of these compounds has resulted in the development of more potent and selective drugs.

properties

CAS RN

108781-65-3

Product Name

1-(6-Methoxynaphthalen-2-yl)ethanol, (+)-

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

(1R)-1-(6-methoxynaphthalen-2-yl)ethanol

InChI

InChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3/t9-/m1/s1

InChI Key

OUVJWFRUESFCCY-SECBINFHSA-N

Isomeric SMILES

C[C@H](C1=CC2=C(C=C1)C=C(C=C2)OC)O

SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O

Canonical SMILES

CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O

synonyms

(R)-(-)-1-(6-Methoxy-2-naphthyl)ethanol

Origin of Product

United States

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